molecular formula C9H7ClF2O B1431415 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one CAS No. 913073-68-4

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one

Cat. No.: B1431415
CAS No.: 913073-68-4
M. Wt: 204.6 g/mol
InChI Key: DVNXCBMHUAQZLS-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C₉H₇ClF₂O It is a chlorinated ketone that features a difluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one typically involves the chlorination of 1-(2,4-difluoro-5-methylphenyl)ethan-1-one. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,4-difluoro-5-methylphenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of chlorinated and fluorinated aromatic compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and specificity towards molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one
  • 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one
  • 2-Chloro-1-(2,4-difluoro-5-chlorophenyl)ethan-1-one

Uniqueness

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is unique due to the presence of both chloro and difluoromethyl groups on the aromatic ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The methyl group at the 5-position of the aromatic ring can also affect its steric and electronic properties, further distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXCBMHUAQZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 2,4-difluorotoluene was added 6.3 g (47.3 mmol) of AlCl3, and 3.4 mL (42.6 mmol) of chloroacetyl chloride at 0° C. After the mixture was stirred for 10 min. at 0° C. and then at 45° C. for 30 min. The mixture was allowed to cool to r.t., about 16 mL of conc. HCl, 25 mL of water, and 100 mL of EtOAc were added. The organic layer was separated and washed with brine and sat. NaHCO3 (2×), and dried over Na2SO4. The solution was filtered and concentrated to give 9.0 g of 2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanone as a colorless solid that was used without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
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3.4 mL
Type
reactant
Reaction Step One
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Quantity
16 mL
Type
reactant
Reaction Step Two
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Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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